molecular formula C21H26N2O2 B5598078 N'-benzyl-N,N-diisopropylterephthalamide

N'-benzyl-N,N-diisopropylterephthalamide

Cat. No. B5598078
M. Wt: 338.4 g/mol
InChI Key: LWTMVVSOLVNPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N'-benzyl-N,N-diisopropylterephthalamide often involves complex reactions and methodologies. For example, a novel rearrangement aromatization of benzo[c]oxepine has been utilized for the synthesis of substituted naphthalenes, demonstrating the potential for innovative approaches in synthesizing complex organic compounds (Wang et al., 2012). Additionally, the triflic acid-mediated cyclization reactions of N-cinnamoyl-1-naphthylamines have shown unique cascade reactions leading to novel heptacyclic structures (King et al., 2013), indicating a versatile approach that could be relevant for synthesizing N'-benzyl-N,N-diisopropylterephthalamide.

Molecular Structure Analysis

The molecular structure of compounds closely related to N'-benzyl-N,N-diisopropylterephthalamide has been detailed through various analyses, including X-ray crystallography. For instance, N,N′‐Bis­(pyridin‐4‐ylmeth­yl)terephthalamide dihydrate has been studied, revealing a self-interpenetrating hydrogen-bonding network that influences the stability and interactions of the compound (Zhang & You, 2005).

Chemical Reactions and Properties

Chemical reactions involving N'-benzyl-N,N-diisopropylterephthalamide analogs highlight the compound's reactivity and potential chemical properties. For example, the synthesis and crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have provided insights into their reactivity and interaction with anions, showcasing the chemical versatility of these compounds (Younes et al., 2020).

Physical Properties Analysis

The study of related compounds has yielded valuable information on physical properties such as transition temperatures, optical properties, and crystallization behavior. For example, the analysis of various 2,6-disubstituted naphthalenes has provided data on their nematogenic behavior, transition temperatures, and optical anisotropies (Seed et al., 2000), which could inform the study of N'-benzyl-N,N-diisopropylterephthalamide's physical properties.

Chemical Properties Analysis

The chemical properties of N'-benzyl-N,N-diisopropylterephthalamide and similar compounds can be inferred from studies on their synthesis, reactivity, and interactions with other molecules. For instance, the directed assembly and characterization of polymers based on semi-rigid terephthalamide derivatives highlight the influence of ligand isomerism and identity on the formation of complex structures (Chen et al., 2020), providing insight into the chemical behavior of N'-benzyl-N,N-diisopropylterephthalamide.

Scientific Research Applications

Environmental Impact and Toxicology

The study of volatile organic compounds like naphthalene and benzene has highlighted their toxicological effects on insects, revealing alterations in reproduction, development, and neurotransmission. These findings suggest the importance of understanding the environmental and biological impacts of similar aromatic compounds, which could extend to derivatives like N'-benzyl-N,N-diisopropylterephthalamide (Pájaro-Castro et al., 2017).

Material Science and Organic Electronics

In materials science, derivatives of naphthalene and related aromatic compounds have been explored for their potential in organic electronics. For instance, easily synthesized naphthalene tetracarboxylic diimide semiconductors have shown high electron mobility in air, indicating their suitability for use in organic field-effect transistors (OFETs). This research points towards the potential of N'-benzyl-N,N-diisopropylterephthalamide in the development of new materials for electronic applications (See et al., 2008).

Organic Chemistry and Catalysis

Research in organic chemistry has led to the development of novel synthetic methods and applications, particularly in the context of metal-organic frameworks (MOFs). The amino-modified Zr-terephthalate MOF, for example, has been shown to act as an effective acid-base catalyst for cross-aldol condensation, demonstrating the utility of aromatic compounds in catalysis and synthetic chemistry. This suggests potential applications for N'-benzyl-N,N-diisopropylterephthalamide in catalysis or as a building block in MOF construction (Vermoortele et al., 2011).

properties

IUPAC Name

1-N-benzyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15(2)23(16(3)4)21(25)19-12-10-18(11-13-19)20(24)22-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTMVVSOLVNPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.